molecular formula C17H27IN2OSi B13026186 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13026186
M. Wt: 430.4 g/mol
InChI Key: NUBDZWQVPXQDQP-UHFFFAOYSA-N
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Description

Introduction to 4-Iodo-5-Methoxy-1-(Triisopropylsilyl)-1H-Pyrrolo[2,3-b]Pyridine

Nomenclature and Structural Identification

The systematic IUPAC name 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine provides precise structural information:

  • Pyrrolo[2,3-b]pyridine : A bicyclic system comprising a pyrrole ring fused to a pyridine ring at positions 2 (pyrrole) and 3 (pyridine).
  • 4-Iodo : An iodine atom at position 4 of the pyrrolopyridine core.
  • 5-Methoxy : A methoxy group (-OCH₃) at position 5.
  • 1-(Triisopropylsilyl) : A triisopropylsilyl (TIPS) protecting group at the nitrogen atom of the pyrrole ring.

The compound’s structural identity is validated by spectroscopic data (¹H/¹³C NMR, HRMS) and X-ray crystallography. Key identifiers include:

Property Value Source
CAS Number 2832233-33-5
Molecular Formula C₁₇H₂₇IN₂OSi
Molecular Weight 414.41 g/mol
Purity ≥95% (typical commercial grade)

The TIPS group at N1 prevents undesired side reactions during synthetic modifications, while the iodine atom serves as a versatile handle for cross-coupling reactions.

Historical Context of Pyrrolopyridine Derivatives in Heterocyclic Chemistry

Pyrrolo[2,3-b]pyridines, colloquially termed 7-azaindoles , emerged in the mid-20th century as analogs of indole alkaloids. Their development accelerated with the discovery of bioactive derivatives:

  • 1950s–1970s : Early syntheses focused on unsubstituted 7-azaindole (C₇H₆N₂) for studying tautomerism and coordination chemistry.
  • 1980s–2000s : Functionalized derivatives gained traction in medicinal chemistry. For example, vemurafenib , a B-RAF kinase inhibitor, features a pyrrolo[2,3-b]pyridine core substituted with chlorine and sulfonamide groups.
  • 2010s–Present : Advances in silyl protection strategies enabled precise functionalization at nitrogen atoms, exemplified by triisopropylsilyl-protected derivatives like the title compound.

Significance of Substituents: Iodo, Methoxy, and Triisopropylsilyl Groups

The compound’s reactivity and stability arise from synergistic effects of its substituents:

Iodo Group
  • Electrophilic Character : The C–I bond (≈2.0 Å) facilitates oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).
  • Steric Impact : With a van der Waals radius of 1.98 Å, iodine moderately influences molecular packing without hindering reaction kinetics.
Methoxy Group
  • Electron-Donating Effect : The -OCH₃ group donates electrons via resonance (+M effect), increasing electron density at C5 and directing electrophilic substitution to C4.
  • Hydrogen Bonding : The oxygen atom participates in weak hydrogen bonds (2.5–3.0 Å) with protic solvents or biological targets.
Triisopropylsilyl (TIPS) Group
  • Steric Shielding : The bulky TIPS group (van der Waals volume ≈250 ų) protects N1 from undesired alkylation or oxidation.
  • Thermal Stability : Silicon–nitrogen bonds resist hydrolysis under mild acidic conditions, enabling storage at ambient temperatures.
Substituent Electronic Effect Steric Impact Key Role
Iodo σ-withdrawing Moderate Cross-coupling site
Methoxy π-donating Minimal Electron density modulation
TIPS Neutral High N-protection, stability

Properties

IUPAC Name

(4-iodo-5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27IN2OSi/c1-11(2)22(12(3)4,13(5)6)20-9-8-14-16(18)15(21-7)10-19-17(14)20/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDZWQVPXQDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursorsThe use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is often employed to achieve the desired substitution patterns .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodine atom can be reduced to form hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the iodine atom can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The methoxy group at position 5 distinguishes the target compound from analogues with halogens or hydrophobic groups. Key comparisons include:

Compound Name Position 5 Substituent Electronic Effect Biological Relevance
Target Compound Methoxy (-OCH₃) Electron-donating Potential H-bonding in kinase pockets
4-Chloro-5-iodo-1-(TIPS)-pyrrolo[2,3-b]pyridine Chloro (-Cl) Electron-withdrawing May enhance electrophilicity for nucleophilic substitutions
5-Fluoro-4-chloro-1-(TIPS)-pyrrolo[2,3-b]pyridine Fluoro (-F) Moderate electron-withdrawing Improves metabolic stability in drug candidates
4-Iodo-5-(trifluoromethyl)-1-(TIPS)-pyrrolo[2,3-b]pyridine Trifluoromethyl (-CF₃) Strong electron-withdrawing Increases lipophilicity and bioavailability

Key Insight : Methoxy substituents are less common in halogen-rich analogues but may offer unique interactions in target binding sites.

Substituent Variations at Position 4

The iodo group at position 4 is critical for cross-coupling reactivity. Comparisons with other halogens:

Compound Name Position 4 Substituent Reactivity in Cross-Coupling
Target Compound Iodo (-I) High (e.g., Suzuki coupling)
5-Bromo-1-(TIPS)-pyrrolo[2,3-b]pyridine Bromo (-Br) Moderate
4-Chloro-5-fluoro-1-(TIPS)-pyrrolo[2,3-b]pyridine Chloro (-Cl) Low

Key Insight : Iodo-substituted derivatives are preferred for metal-catalyzed reactions due to superior leaving-group ability .

Role of the Triisopropylsilyl (TIPS) Group

The TIPS group at N1 is a consistent feature across analogues, providing:

  • Steric protection of the pyrrole nitrogen, preventing unwanted side reactions.
  • Enhanced solubility in organic solvents (e.g., THF, DCM) during synthesis .
  • Stability against oxidation and hydrolysis compared to unprotected pyrrolo[2,3-b]pyridines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Position 4/5/N1) LogP*
4-Iodo-5-methoxy-1-(TIPS)-pyrrolo[2,3-b]pyridine C₁₇H₂₇IN₂OSi 422.33 I, OCH₃, TIPS ~5.2 (est.)
4-Chloro-5-iodo-1-(TIPS)-pyrrolo[2,3-b]pyridine (1015609-83-2) C₁₆H₂₄ClIN₂Si 424.26 I, Cl, TIPS ~5.5
5-Fluoro-4-chloro-1-(TIPS)-pyrrolo[2,3-b]pyridine (685513-94-4) C₁₅H₂₂ClFN₂Si 352.89 Cl, F, TIPS ~4.8
4-Iodo-5-(CF₃)-1-(TIPS)-pyrrolo[2,3-b]pyridine (1261365-73-4) C₁₈H₂₄F₃IN₂Si 452.35 I, CF₃, TIPS ~6.1

*Estimated using ChemDraw.

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